ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
CAS No.:
Cat. No.: VC15681134
Molecular Formula: C14H19NO4S
Molecular Weight: 297.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19NO4S |
|---|---|
| Molecular Weight | 297.37 g/mol |
| IUPAC Name | ethyl 2-(propoxycarbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C14H19NO4S/c1-3-8-19-14(17)15-12-11(13(16)18-4-2)9-6-5-7-10(9)20-12/h3-8H2,1-2H3,(H,15,17) |
| Standard InChI Key | OVJROZBSCRSJQK-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OCC |
Introduction
Ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. It features a unique bicyclic structure consisting of a thiophene ring fused with a cyclopentane ring, along with functional groups such as an ethyl ester and a propoxycarbonyl amino substituent. This compound is of interest in scientific research due to its potential therapeutic properties and applications in chemical synthesis and pharmaceutical development.
Chemical Formula and Molecular Weight
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Molecular Formula: Not explicitly provided in the search results, but it can be inferred from its IUPAC name.
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Molecular Weight: 299.37 g/mol.
Structural Features
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Bicyclic System: The compound contains a fused thiophene and cyclopentane ring system.
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Functional Groups: Ethyl ester and propoxycarbonyl amino groups are present, contributing to its reactivity and solubility.
SMILES Notation
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The SMILES notation for this compound is CCCOC(=O)Nc1c(C(=O)OCC)sc1, indicating the arrangement of atoms and bonds in the molecule.
Synthesis and Reaction Conditions
The synthesis of ethyl 2-[(propoxycarbonyl)amino]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves several key steps:
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Formation of the Cyclopenta[b]thiophene Ring: This typically requires careful control of reaction conditions such as temperature and pH.
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Introduction of the Propoxycarbonyl Group: Esterification reactions are commonly used under acidic or basic conditions.
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Confirmation of Structure: Techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are used to verify the synthesized compound's structure.
Therapeutic Potential
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Anti-inflammatory and Anticancer Properties: Compounds with similar structures have shown potential in modulating enzyme activity or receptor binding, which could lead to anti-inflammatory or anticancer effects.
Mechanism of Action
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The compound's functional groups allow for hydrogen bonding and other non-covalent interactions with biological molecules, potentially influencing enzyme activity or receptor binding.
Comparison with Related Compounds
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